Pacritinib - 937272-79-2

Pacritinib

Catalog Number: EVT-287166
CAS Number: 937272-79-2
Molecular Formula: C28H32N4O3
Molecular Weight: 472.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pacritinib is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in various hematologic malignancies, particularly myelofibrosis (MF). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a type I kinase inhibitor, meaning it binds to the active conformation of the kinase. [] Pacritinib's distinct feature is its selective inhibition of Janus kinase 2 (JAK2) while sparing Janus kinase 1 (JAK1). [, , , , , ] Furthermore, it demonstrates inhibitory activity against other kinases like FMS-like tyrosine kinase 3 (FLT3), interleukin-1 receptor-associated kinase 1 (IRAK1), colony-stimulating factor 1 receptor (CSF1R), and activin A receptor type-I (ACVR1). [, , , , , , , , , , , , , , , ]

Mechanism of Action

Pacritinib primarily exerts its effects through inhibition of the JAK2/STAT pathway, a crucial signaling cascade involved in cell growth, proliferation, and survival. [] Its JAK1-sparing nature distinguishes it from other JAK inhibitors like ruxolitinib, which inhibits both JAK1 and JAK2. [, , , , , ] This selective inhibition is thought to contribute to its reduced myelosuppressive effects compared to pan-JAK inhibitors. [, , ]

In addition to JAK2, Pacritinib targets other kinases, including FLT3, IRAK1, CSF1R, and ACVR1. [, , , , , , , , , , , , , , , ] Inhibition of IRAK1, a key mediator of inflammation, may contribute to its ability to reduce inflammation and fibrosis in myelofibrosis and potentially other fibrotic diseases. [, , , , , , , ] Similarly, inhibition of CSF1R, which is involved in macrophage differentiation and function, may contribute to its anti-tumor activity. [, , ] Furthermore, inhibition of ACVR1, a receptor for activin A, may contribute to its erythropoietic effects by modulating iron homeostasis and reducing ineffective erythropoiesis. [, , ]

Applications
  • Myelofibrosis (MF): Extensive research demonstrates Pacritinib's efficacy in reducing spleen size and alleviating disease symptoms in MF patients, including those with thrombocytopenia. [, , , , , , , , , , , , , , , ] This efficacy is observed across different patient subgroups, including those with low platelet counts, low hemoglobin levels, and prior JAK inhibitor exposure. [, , , ] Pacritinib's JAK1-sparing nature and inhibition of IRAK1 are thought to contribute to its reduced myelosuppressive effects and potential disease-modifying activity in MF. [, , , , , , , , , ]
  • Acute Myeloid Leukemia (AML): Studies suggest Pacritinib's potential in treating AML, particularly in patients harboring FLT3-ITD mutations. [, , , , ] Its ability to inhibit both FLT3 and JAK2 signaling, coupled with its minimal myelosuppressive effects, makes it a promising candidate for AML therapy. [, , , , ]
  • Chronic Myelomonocytic Leukemia (CMML): Preclinical data supports the potential of Pacritinib in combination with azacitidine for treating CMML. [] This combination demonstrated synergy in cell lines and primary CMML cells, suggesting its potential for clinical evaluation. []
  • Solid Tumors: Pacritinib has shown preclinical efficacy in various solid tumor models, including glioblastoma, renal cell carcinoma, and nasopharyngeal carcinoma. [, , , , , ] Its inhibitory activity against JAK2/STAT and other pro-oncogenic pathways, coupled with its ability to penetrate the blood-brain barrier, makes it an attractive candidate for further investigation in solid tumors. [, , , , ]
  • Graft-versus-Host Disease (GvHD): Preclinical studies demonstrate that Pacritinib, alone or in combination with sirolimus and low-dose tacrolimus, can reduce GvHD in mouse models. [, ] This effect is attributed to its modulation of T cell differentiation, promoting regulatory T cells (Tregs) while suppressing pro-inflammatory Th1 and Th17 cells. [, ]
  • Liver Fibrosis: Studies in murine models of liver fibrosis suggest that Pacritinib can reduce fibrosis and liver injury. [, ] Its inhibitory activity against JAK2 and IRAK1 is thought to contribute to these effects by suppressing HSC activation and inflammatory signaling. [, ]
  • Lupus: Preclinical studies in lupus-prone mice demonstrate that Pacritinib can ameliorate multiple aspects of the lupus phenotype, including splenomegaly, autoantibody production, and multiorgan inflammation. [] This finding suggests its potential therapeutic application in lupus and other autoimmune diseases. []
Future Directions
  • Further elucidating its mechanism of action: While its inhibitory activity against various kinases is established, further research is needed to fully understand the complex interplay of these inhibitory effects and their contributions to its clinical benefits. []
  • Optimizing dosing regimens: Exploring different dosing schedules and combinations with other agents may enhance its efficacy and minimize potential adverse effects. [, ]
  • Investigating its potential in other diseases: Given its diverse kinase inhibitory profile and observed clinical benefits, exploring its applications in other hematologic malignancies, solid tumors, autoimmune diseases, and fibrotic conditions is warranted. [, , , , , , , ]
  • Identifying predictive biomarkers: Research to identify biomarkers that predict response to Pacritinib will enable personalized treatment strategies and improve patient outcomes. [, ]
  • Developing next-generation JAK2 inhibitors: Learning from the clinical experience with Pacritinib, future research can focus on developing next-generation JAK2 inhibitors with enhanced selectivity, efficacy, and safety profiles. []

Ruxolitinib

  • Relevance: Ruxolitinib is frequently mentioned in the context of pacritinib research, particularly in studies focusing on myelofibrosis patients with thrombocytopenia. Unlike ruxolitinib, pacritinib does not demonstrate significant myelosuppressive effects, even at full doses, making it a potential alternative for patients with low platelet counts who cannot tolerate ruxolitinib or require dose reductions that may compromise efficacy [, , , , ]. Pacritinib is structurally distinct from ruxolitinib, which may contribute to its differentiated pharmacological profile [, ].

Fedratinib

  • Relevance: Like pacritinib, fedratinib has been investigated for its potential in treating patients with myelofibrosis and low platelet counts []. While both compounds demonstrate activity in this patient population, a direct head-to-head clinical trial has not been conducted to compare their efficacy and safety profiles.

Quizartinib

  • Relevance: Quizartinib serves as a comparator to pacritinib, highlighting pacritinib's multi-kinase inhibitory profile []. While quizartinib specifically targets FLT3, pacritinib inhibits FLT3 and additional kinases, including JAK2, IRAK1, and ACVR1, suggesting a broader potential therapeutic window in AML and other hematologic malignancies.

Ibrutinib & Zanubrutinib

  • Relevance: These BTK inhibitors are compared to pacritinib in the context of MYD88-mutated lymphomas []. The research suggests that while BTK inhibitors demonstrate activity in these lymphomas, they might not achieve complete responses or durable remissions. Pacritinib, due to its broader inhibition of mutated MYD88 signaling pathways, including JAK2, IRAK1, and HCK, might offer improved efficacy and potentially overcome acquired resistance to BTK inhibitors, often linked to BTK Cys481 mutations [].

Venetoclax

  • Relevance: Research indicates that pacritinib synergizes with venetoclax in MYD88-mutated cell lines and primary Waldenström Macroglobulinemia (WM) cells []. This synergistic effect suggests a potential therapeutic strategy combining these agents to enhance efficacy in MYD88-driven B-cell malignancies.

Temsirolimus & Sunitinib

  • Relevance: The research highlights pacritinib's potential as a combination therapy with existing RCC treatments []. Pacritinib exhibits synergistic effects with temsirolimus and sunitinib in preclinical RCC models, suggesting enhanced antitumor activity by targeting the JAK2/STAT pathway.

Cytarabine

  • Relevance: Pacritinib demonstrates a synergistic effect when combined with cytarabine, indicating its potential to enhance the efficacy of standard chemotherapy in AML []. This finding suggests a potential combination strategy to improve treatment outcomes in AML.

PD0325901

  • Relevance: Similar to cytarabine, pacritinib demonstrates a synergistic effect when combined with PD0325901, suggesting that targeting both JAK2 and MEK pathways could be an effective strategy for overcoming stroma-mediated drug resistance in AML [, ].

Telmisartan

  • Relevance: Telmisartan serves as a positive control in a study investigating the antifibrotic effects of pacritinib in a mouse model of liver fibrosis []. The study found that pacritinib exhibited comparable antifibrotic effects to telmisartan, suggesting its potential therapeutic application in fibrotic diseases beyond myelofibrosis.

CEP-33779 & NVP-BSK805

  • Relevance: These Jak2 inhibitors were compared to Pacritinib in combination with vincristine. The results showed that pacritinib had sensitization effects similar to those of VIC– CEP-33779 or VIC–NVP-BSK805 combinations at lower doses in KBV20C cells [].

Properties

CAS Number

937272-79-2

Product Name

Pacritinib

IUPAC Name

(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+

InChI Key

HWXVIOGONBBTBY-ONEGZZNKSA-N

SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

SB1518; SB 1518; SB-1518; Pacritinib.

Canonical SMILES

C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Isomeric SMILES

C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.